4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. This compound, with the molecular formula C6H3ClF2N2O2, features a chlorine atom at position 4 and a difluoromethyl group at position 2 on the pyrimidine ring, along with a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the chlorination of 2-(difluoromethyl)pyrimidine followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Coupling Reactions: Often use boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine and difluoromethyl groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2,4-Dichloro-5-fluoropyrimidine
Comparison:
- Structural Differences: The presence of different halogen atoms and functional groups can significantly alter the chemical and biological properties of these compounds.
- Unique Features: 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-3-2(6(12)13)1-10-5(11-3)4(8)9/h1,4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTDGRZVAKPRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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